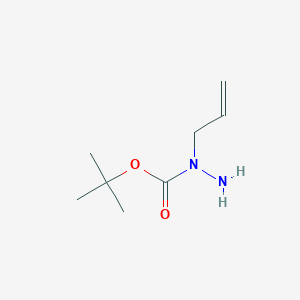

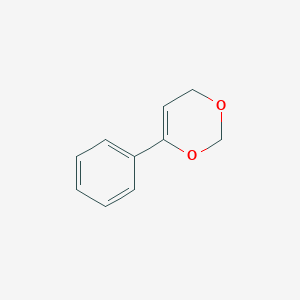

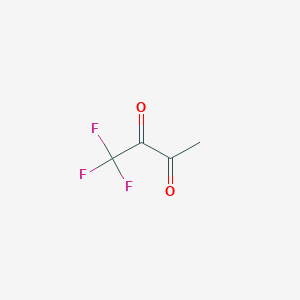

![molecular formula C12H13ClN2O2 B153158 tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate CAS No. 214147-60-1](/img/structure/B153158.png)

tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate

Vue d'ensemble

Description

“tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied . For instance, Roopashree et al. synthesized 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole and evaluated it for antitumor activity . Another example is the synthesis of 1,2,4-trisubstituted imidazoles from the reaction of acetophenones and benzylic amines .Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate” includes an imidazole ring, which is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been used as synthons in the development of new drugs .Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate: is a valuable intermediate in the synthesis of various bioactive molecules. Its imidazole ring is a core structure found in many natural products and pharmaceuticals . Researchers utilize this compound to create derivatives that exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.

Development of Anticancer Agents

The imidazole moiety is known for its presence in compounds with anticancer activity. This compound can be used to synthesize novel derivatives that can be screened for their ability to inhibit the growth of cancer cells. The chloro and carboxylate groups offer points of functionalization for creating diverse molecules that can be tested against various cancer cell lines .

Creation of Anti-inflammatory Drugs

Imidazole derivatives are also explored for their anti-inflammatory propertiestert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate serves as a starting point for the development of compounds that can modulate inflammatory pathways, potentially leading to new treatments for conditions like arthritis and other inflammatory diseases .

Agricultural Chemical Research

In agriculture, imidazole compounds are investigated for their potential use as fungicides and pesticides. The structural versatility of tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate allows for the synthesis of compounds that can protect crops from fungal infections and pest infestations, contributing to increased food security .

Material Science Applications

The imidazole ring is a component in materials science, particularly in the creation of polymers and advanced materials. Researchers can use tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate to introduce imidazole functionalities into polymers, which can enhance their thermal stability and mechanical properties .

Chemical Education and Research

This compound is also used in academic settings for teaching and research purposes. It provides a practical example of heterocyclic chemistry and is used in laboratory courses to demonstrate the synthesis and reactivity of imidazole derivatives. Additionally, it’s a subject of study in the development of new synthetic methodologies .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-chlorobenzimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)14-10(15)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCSJISDXDCCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

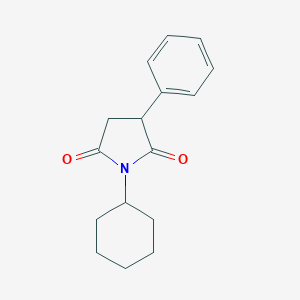

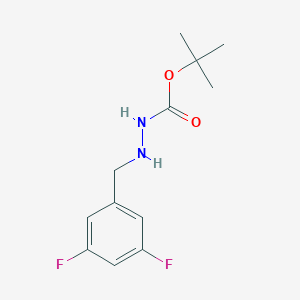

![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)

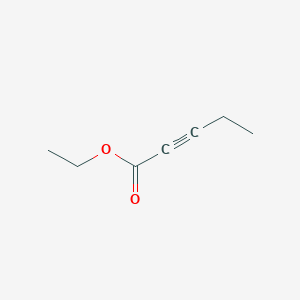

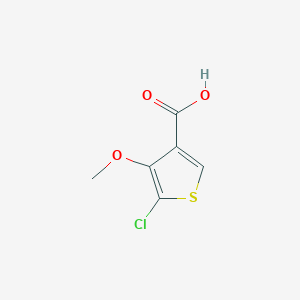

![tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate](/img/structure/B153088.png)

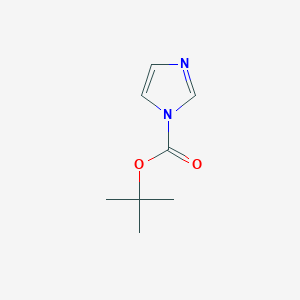

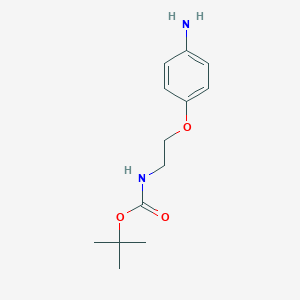

![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)